molecular formula C11H12F3NO2 B13044978 (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Cat. No.: B13044978
M. Wt: 247.21 g/mol
InChI Key: DTNVLZOTIWTDBR-QMMMGPOBSA-N
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Description

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a compound belonging to the chromanone family, which is known for its diverse biological and pharmaceutical activities. The chromanone scaffold is a significant structural entity in medicinal chemistry, acting as a building block for the synthesis of various bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a substituted phenol.

    Pechmann Condensation: The substituted phenol undergoes Pechmann condensation with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Acrylonitrile is added to the phenol in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(4S)-6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m0/s1

InChI Key

DTNVLZOTIWTDBR-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H](CCO2)N)C(F)(F)F

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F

Origin of Product

United States

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